molecular formula C21H19N3O7 B413270 Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate

Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B413270
M. Wt: 425.4g/mol
InChI Key: FMOIVYBTUIZPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a naphthalene ring substituted with nitro groups and an amino group, linked to a hydroxyphenyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to introduce nitro groups at the 2 and 4 positions. This is followed by the introduction of an amino group at the 1 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl 3-(4-hydroxyphenyl)propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield a compound with amino groups, while oxidation could lead to the formation of nitroso derivatives.

Scientific Research Applications

Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in redox reactions, affecting cellular processes. The hydroxyphenyl group may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,4-dinitrophenyl)amino]-3-(4-hydroxyphenyl)propanoate
  • Ethyl 2-[(2,4-dinitrobenzyl)amino]-3-(4-hydroxyphenyl)propanoate
  • Ethyl 2-[(2,4-dinitroanilino)-3-(4-hydroxyphenyl)propanoate

Uniqueness

Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl rings

Properties

Molecular Formula

C21H19N3O7

Molecular Weight

425.4g/mol

IUPAC Name

ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C21H19N3O7/c1-2-31-21(26)17(11-13-7-9-14(25)10-8-13)22-20-16-6-4-3-5-15(16)18(23(27)28)12-19(20)24(29)30/h3-10,12,17,22,25H,2,11H2,1H3

InChI Key

FMOIVYBTUIZPDN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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